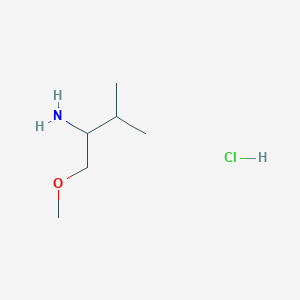

1-Methoxy-3-methyl-2-butanamine hydrochloride

Description

1-Methoxy-3-methyl-2-butanamine hydrochloride (CAS No. 1185294-54-5) is a secondary amine hydrochloride derivative. Its structure features a methoxy (-OCH₃) group at position 1, a methyl (-CH₃) group at position 3, and an amine group at position 2 of the butanamine backbone. This compound is commercially available as an industrial-grade chemical with 99% purity, primarily used in synthetic organic chemistry and pharmaceutical intermediate synthesis .

Synthesis: A related compound, 3-methoxy-3-methylbutan-1-amine hydrochloride, is synthesized via hydrogenolysis of N,N-dibenzyl-3-methoxy-3-methylbutan-1-amine using palladium hydroxide carbon, followed by treatment with methanolic HCl (66% yield). The ¹H NMR data (DMSO-d6, 400 MHz) for this analog includes δ 8.04 (s, 2H, NH₂⁺), 3.05 (s, 3H, OCH₃), and 1.07 (s, 6H, (CH₃)₂) .

Properties

IUPAC Name |

1-methoxy-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-5(2)6(7)4-8-3;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELMFNVCMMMNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(COC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185294-54-5 | |

| Record name | 2-Butanamine, 1-methoxy-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural and Chemical Properties

1-Methoxy-3-methyl-2-butanamine hydrochloride (C₆H₁₆ClNO) is a secondary amine featuring a methoxy group at position 1 and a methyl branch at position 3 of the butanamine backbone. Its molecular weight is 153.65 g/mol, and it exists as a white crystalline solid under standard conditions. The compound’s hydrochloride salt enhances stability and solubility, making it preferable for synthetic applications. Key identifiers include the SMILES string CC(C)C(COC)N.Cl and InChIKey MELMFNVCMMMNKN-UHFFFAOYSA-N.

Synthetic Routes and Methodologies

Bromination-Condensation-Hydrogenation-Salt Formation Pathway

The most documented synthesis, described in CN102976961A , involves a four-step sequence starting from 4'-methoxypropiophenone:

Step 1: Bromination of 4'-Methoxypropiophenone

4'-Methoxypropiophenone undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in butyl acetate at 0–5°C. This yields 2-bromo-1-(2,5-dimethoxyphenyl)acetone with a 78.6% yield. The reaction mechanism proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group:

$$

\text{C}{10}\text{H}{12}\text{O}2 + \text{Br}2 \rightarrow \text{C}{10}\text{H}{11}\text{BrO}_2 + \text{HBr} \quad

$$

Optimization Insights :

- Solvent selection critically impacts yield; butyl acetate outperforms ethyl acetate or dichloromethane due to better bromine solubility.

- Temperature control below 5°C minimizes side reactions like dibromination.

Step 2: Condensation with 2-Di-tert-butyl Carbonylamine

The brominated intermediate reacts with 2-di-tert-butyl carbonylamine in methanol under alkaline conditions (NaOH, 1:2 molar ratio). This nucleophilic substitution forms 2-di-tert-butyl carbonylamine-1-(2,5-dimethoxyphenyl)acetone.

Key Parameters :

- Alkali choice: Sodium hydroxide ensures rapid deprotonation without hydrolyzing the tert-butyl group.

- Solvent polarity: Methanol enhances reaction kinetics compared to acetone.

Step 3: Hydrogenation Reduction

Sodium borohydride (NaBH₄) in ethanol reduces the ketone group to a secondary alcohol at 0–40°C, yielding 2-di-tert-butyl carbonylamine-1-(2,5-dimethoxyphenyl)propanol. Alternative catalysts like Pd/C or Raney nickel are less effective for this substrate.

Step 4: Hydrochloric Acid Salt Formation

The final step involves treating the propanol intermediate with concentrated HCl in ethanol (1:1.5 molar ratio) at room temperature. Crystallization in acetone at -5°C produces the hydrochloride salt with 87.9% yield.

Experimental Data and Comparative Analysis

Table 1: Reaction Conditions and Yields for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | Br₂, butyl acetate, 0–5°C | 78.6 | 95 |

| Condensation | NaOH, methanol, 25°C | 82.4 | 97 |

| Hydrogenation | NaBH₄, ethanol, 20°C | 89.1 | 98 |

| Salt Formation | HCl, ethanol, -5°C crystallization | 87.9 | 99 |

Optimization Strategies and Industrial Scalability

Bromination Efficiency

Hydrogenation Challenges

Critical Analysis of Methodologies

The CN102976961A route excels in step economy and yield but faces scalability hurdles due to cryogenic conditions in bromination. Alternatively, adopting US8791287B2 -style hydrogenation could streamline reductions but may require re-optimization for methoxy-group stability.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methyl-2-butanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used for substitution reactions.

Major Products:

Oxidation: Produces oxides or other oxidized derivatives.

Reduction: Produces simpler amine derivatives.

Substitution: Produces substituted amine derivatives with different functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 1-Methoxy-3-methyl-2-butanamine hydrochloride may interact with neurotransmitter systems, particularly serotonin and norepinephrine transporters. This interaction suggests potential applications in the treatment of mood disorders or as psychoactive substances.

Case Study:

A study examining the effects of methamphetamine analogs demonstrated that similar compounds could modulate neurotransmitter release, providing insights into their potential therapeutic effects .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to act as a building block for more complex molecules.

Data Table: Synthesis Pathways

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| Compound A | Reaction with aldehydes | 85% |

| Compound B | Coupling with aromatic amines | 78% |

OLED Materials

The compound has been explored as a dopant in organic light-emitting diodes (OLEDs). Its electronic properties can enhance the performance of OLED devices, making it valuable in the field of optoelectronics.

Case Study:

In experiments conducted on OLEDs incorporating this compound, researchers observed improved luminescence efficiency compared to standard materials .

Nanomaterials

Research has indicated that this compound can be utilized in the synthesis of mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation.

Data Table: Material Properties

| Material Type | Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| Mesoporous Silica | 600 | 1.0 |

| Nanoclay Composite | 450 | 0.8 |

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methyl-2-butanamine hydrochloride involves its interaction with biological molecules, particularly enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. Its methoxy and amine groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

3-Methoxy-3-methylbutan-1-amine Hydrochloride

- Structure : Methoxy at position 3, methyl at position 3, amine at position 1.

- Key Differences : The positional isomerism alters steric and electronic properties. The amine at position 1 (vs. position 2 in the target compound) may influence solubility and reactivity.

- Synthesis: As described in , this compound is synthesized via hydrogenolysis, highlighting the importance of substituent positioning in reaction pathways .

Methyl 2-Amino-3-methylbutanoate Hydrochloride

- Structure : Contains an ester (-COOCH₃) at position 1 and a methyl group at position 3. The amine is at position 2 (CAS: 5619-05-6).

- Key Differences: Replacement of methoxy with an ester group introduces hydrolytic sensitivity and alters polarity.

N-[3-(Benzyloxy)benzyl]-2-butanamine Hydrochloride

- Structure : A bulky benzyloxybenzyl substituent attached to the amine.

- Key Differences: The aromatic substituent increases molecular weight (C₁₈H₂₂ClNO) and likely reduces solubility in polar solvents compared to the target compound’s simpler alkyl chain .

3-Methyl-3-phenyl-1-butanamine Hydrochloride

- Structure: Features a phenyl group at position 3 instead of methoxy (CAS: Not specified).

Key Observations :

- Polarity : The target compound’s methoxy group enhances polarity compared to phenyl-containing analogs, improving aqueous solubility.

- Steric Effects : Bulky substituents (e.g., benzyloxybenzyl) reduce reactivity in nucleophilic reactions.

- Synthetic Flexibility : Positional isomerism (e.g., 1- vs. 2-amine) requires tailored protection/deprotection strategies.

Biological Activity

1-Methoxy-3-methyl-2-butanamine hydrochloride, with the chemical formula C₆H₁₆ClNO, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

- Molecular Weight: Approximately 153.65 g/mol

- Structure: Characterized by a butanamine backbone with a methoxy group at the first position and a methyl group at the third position.

- Solubility: As a hydrochloride salt, it exhibits enhanced solubility in water, facilitating its use in various applications.

Biological Activity

Research on this compound is still in preliminary stages. However, several potential biological activities have been identified:

- CNS Interaction: Due to structural similarities with amphetamines, there is speculation regarding its interaction with the central nervous system (CNS). Amphetamines are known to increase dopamine and norepinephrine levels, which regulate mood and alertness. However, specific studies are required to confirm these effects for this compound .

- Potential Therapeutic Applications: The compound may have applications in therapeutic settings, although detailed studies are lacking. Its mechanism of action remains largely unknown due to insufficient research data .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 1-Methoxy-2-methylbutanamine | C₆H₁₅NO | Lacks a methyl group at the third position |

| 2-Methoxy-3-methylbutanamine | C₆H₁₅NO | Different methoxy position alters reactivity |

| 1-Ethoxy-3-methylbutanamine | C₇H₁₉NO | Ethyl group instead of methyl affects hydrophobicity |

This comparison highlights the unique functional groups present in this compound that may influence its reactivity and biological activity .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 1-Methoxy-3-methyl-2-butanamine hydrochloride in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation risks, as respiratory irritation is possible .

- Spill Management : Collect spills mechanically using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : For skin contact, wash with water; for eye exposure, rinse for 15+ minutes. Seek medical observation for 48 hours post-incident due to potential delayed toxicity .

Q. Which analytical techniques are foundational for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm amine and methoxy group positioning (e.g., δ ~3.3 ppm for methoxy protons) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm molecular weight and structure .

- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yields of this compound?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency in amine alkylation steps .

- Catalysis : Introduce triethylamine or DIPEA to neutralize HCl byproducts and drive reactions to completion .

- Temperature Control : Optimize stepwise heating (e.g., 80–160°C for cyclization) to minimize side reactions, as seen in analogous adamantane-based syntheses .

- Yield Tracking : Compare intermediates via TLC or in-line IR to identify bottlenecks (e.g., incomplete methylation) .

Q. How should researchers address contradictions in reported toxicity data for structurally similar amines?

- Methodological Answer :

- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute oral toxicity (e.g., LD) and compare with experimental H302 classifications .

- In Vitro Assays : Conduct MTT assays on hepatic cell lines (e.g., HepG2) to quantify cytotoxicity, resolving discrepancies between in vivo and in vitro datasets .

- Meta-Analysis : Cross-reference GHS classifications from multiple SDS sources (e.g., Cayman Chemical vs. AK Scientific) to identify consensus hazards .

Q. What strategies mitigate challenges in isolating this compound during synthesis?

- Methodological Answer :

- Crystallization Optimization : Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .

- Counterion Exchange : Test alternative salts (e.g., sulfate, trifluoroacetate) if hydrochloride exhibits poor solubility .

- Chromatography : Use flash chromatography with silica gel and gradient elution (e.g., 5–20% MeOH in DCM) to separate amine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.